5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O/c15-13(16,17)8-1-3-10(4-2-8)23-12-5-9(14(18,19)20)7-22-11(12)6-21/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQITRAZMQPUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile typically involves the introduction of trifluoromethyl groups through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and efficiency .
Chemical Reactions Analysis
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of trifluoromethyl pyridines exhibit selective inhibition of cancer cell proliferation. For instance, a study demonstrated that modifications to the pyridine structure could enhance cytotoxicity against specific cancer lines, suggesting that 5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile may serve as a lead compound in drug development targeting cancer therapies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential use in developing new antibiotics. The presence of trifluoromethyl groups is believed to enhance lipophilicity, allowing better membrane penetration and activity against resistant bacterial strains .
Agrochemical Applications
Herbicide Development
In agrochemistry, 5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile has been evaluated for its herbicidal properties. Its chemical structure allows it to interfere with plant growth regulators, making it a candidate for developing selective herbicides. Studies have shown that formulations containing this compound can effectively control weed species while minimizing damage to crops .
Materials Science
Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymers can significantly enhance their thermal stability and chemical resistance. Research has explored the use of 5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile as a monomer in synthesizing fluorinated polymers. These materials exhibit superior properties such as low surface energy and high hydrophobicity, making them suitable for applications in coatings and membranes .
Data Tables
Mechanism of Action
The mechanism by which 5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects . The compound may also participate in electron transfer processes, influencing redox reactions within cells .
Comparison with Similar Compounds
Substituent Variations: 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
Key Differences :
- Substituents: The amino (-NH₂) group at the 5-position replaces the trifluoromethyl (-CF₃) group in the target compound.
- Molecular Formula: C₇H₄F₃N₃ (MW: 187.12 g/mol), significantly smaller due to the absence of the phenoxy substituent.
- Applications: Serves as a precursor for pharmaceuticals (e.g., apalutamide intermediates) rather than agrochemicals.
Table 1 : Substituent Impact on Properties
| Property | Target Compound | 5-Amino Analog |
|---|---|---|
| Molecular Weight | 356.21 g/mol | 187.12 g/mol |
| Key Substituents | 5-CF₃, 3-(4-CF₃-phenoxy), 2-CN | 5-NH₂, 3-CF₃, 2-CN |
| Lipophilicity (LogP) | ~3.8 (estimated) | ~1.2 (measured) |
| Primary Use | Agrochemical intermediates | Pharmaceutical intermediates |
Ring System Variations: Pyridine vs. Pyrimidine Derivatives
Example Compound: 6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile (EP 4,374,877 A2) Key Differences:
- Ring System : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
- Electronic Effects : Pyrimidine’s dual nitrogen atoms increase electron-withdrawing effects, reducing electron density at the carbonitrile group compared to the target compound. This alters reactivity in cross-coupling reactions.
- Bioactivity : Pyrimidine derivatives often exhibit enhanced binding to enzymes (e.g., kinase inhibitors), whereas the target compound’s pyridine core is more common in herbicide scaffolds .
Agrochemical Analogs: Fipronil and Ethiprole
Key Differences :
- Core Structure : Fipronil and ethiprole are pyrazole-3-carbonitriles, whereas the target compound is pyridine-based.
- Substituents: Both agrochemicals feature sulfinyl or ethylsulfinyl groups, which improve soil persistence. The target compound’s phenoxy group may reduce environmental persistence but enhance target specificity .
Table 2 : Agrochemical Comparison
| Property | Target Compound | Fipronil |
|---|---|---|
| Core Structure | Pyridine-2-carbonitrile | Pyrazole-3-carbonitrile |
| Key Substituents | 2× CF₃, phenoxy | CF₃, Cl, S(O)CH₂CF₃ |
| LogP | ~3.8 | ~4.0 |
| Mode of Action | Unknown (likely GABA antagonist) | GABA receptor inhibitor |
Research Findings and Trends
- Metabolic Stability: Trifluoromethyl groups in the target compound reduce oxidative metabolism, extending half-life in biological systems compared to non-fluorinated analogs.
- Structure-Activity Relationship (SAR): The 4-(trifluoromethyl)phenoxy group enhances herbicidal activity in pre-emergent assays by 40% compared to methoxy or chloro analogs .
- Toxicity Profile : Pyridine-2-carbonitriles generally exhibit lower mammalian toxicity than pyrimidine derivatives due to reduced bioaccumulation .
Biological Activity
Overview
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile is a synthetic organic compound characterized by the presence of trifluoromethyl and phenoxy groups attached to a pyridine ring. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and agricultural applications.
- IUPAC Name: 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile
- Molecular Formula: C₁₄H₆F₆N₂O
- Molecular Weight: 332.201 g/mol
- CAS Number: 338759-13-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity and binding affinity, allowing for effective modulation of biological pathways. This compound may exhibit inhibitory or stimulatory effects on various biological processes, including enzyme activity related to inflammation and other metabolic pathways.
Anti-inflammatory Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit significant anti-inflammatory properties. For instance, studies have shown that related trifluoromethyl derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In a study involving similar compounds, anti-inflammatory activity was observed with efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Case Studies
- In Vivo Studies : A series of experiments were conducted using carrageenan-induced rat paw edema models to evaluate the anti-inflammatory potential of related compounds. The results indicated that these compounds exhibited significant inhibition of edema formation, suggesting their potential as therapeutic agents for inflammatory diseases .
- Molecular Docking Studies : Molecular dynamics simulations and docking studies were performed to understand the binding interactions between the compound and COX enzymes. These studies revealed that the trifluoromethyl groups facilitate stronger interactions with the active sites of these enzymes, leading to enhanced inhibitory effects .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various trifluoromethyl-containing compounds:
Applications in Medicinal Chemistry
Due to its potent biological activity, 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile is being explored as a lead compound in drug development. Its structural features make it a suitable candidate for modifications aimed at enhancing selectivity and reducing toxicity while maintaining efficacy against target enzymes involved in inflammation and other diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile?
- Methodology : A three-step approach is commonly employed for trifluoromethylpyridine derivatives:
Halogenation : Introduce halogen atoms (e.g., Cl, Br) at the pyridine ring via electrophilic substitution.
Functional Group Coupling : Use Ullmann or Buchwald-Hartwig coupling to attach phenoxy groups.
Cyanide Introduction : Employ nucleophilic aromatic substitution (SNAr) with CuCN or KCN under controlled conditions .
- Key Considerations : Ensure anhydrous conditions for trifluoromethyl stability, and monitor reaction progress via HPLC or LC-MS to avoid byproducts.
Q. How can the crystal structure and molecular conformation of this compound be characterized?
- Methodology :
- X-ray Crystallography : Determine unit cell parameters (e.g., monoclinic , ) to resolve bond angles and torsional strain in the phenoxy-pyridine linkage .
- DFT Calculations : Compare experimental data with optimized geometries (e.g., B3LYP/6-31G*) to validate intramolecular interactions, such as H-bonding between nitrile and fluorinated groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Cellular Uptake : Measure logP values (via shake-flask method) to assess lipophilicity, critical for blood-brain barrier penetration .
- Reference Compounds : Compare activity with analogs like 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile to evaluate substituent effects .
Advanced Research Questions
Q. How do electronic effects of trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Hammett Analysis : Quantify substituent effects using σ and σ values for CF groups.
- Kinetic Studies : Monitor Suzuki-Miyaura coupling rates with Pd catalysts (e.g., Pd(OAc)) to compare activation barriers for CF-substituted vs. non-fluorinated pyridines .
Q. What strategies resolve discrepancies in structure-activity relationships (SAR) for fluorinated pyridine carbonitriles?
- Methodology :
- Co-crystallization : Obtain ligand-protein complexes (e.g., with cytochrome P450) to verify binding modes vs. computational docking predictions .
- SAR Expansion : Synthesize derivatives with varied substituents (e.g., replacing phenoxy with thioether) and correlate activity with steric/electronic parameters (e.g., Taft’s ES) .
- Case Study : The thioether analog 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile showed 3-fold higher kinase inhibition, suggesting sulfur’s role in π-π stacking .
Q. How can degradation pathways and metabolite profiles be analyzed under physiological conditions?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
